1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. For instance, the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent followed by treatment with ammonium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its CDK2 inhibitory activity.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyrimidine core and exhibit various biological activities, including anticancer properties.
Uniqueness
1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 selectively makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C19H14N2O2S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H14N2O2S/c22-18-17-16(11-12-24-17)20(13-14-7-3-1-4-8-14)19(23)21(18)15-9-5-2-6-10-15/h1-12H,13H2 |
InChI Key |
KGNQQKBLFNPINK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 |
Origin of Product |
United States |
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